Thymidine-d3
CAS No.:
Cat. No.: VC0018036
Molecular Formula: C10H14N2O5
Molecular Weight: 245.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H14N2O5 |
|---|---|
| Molecular Weight | 245.25 g/mol |
| IUPAC Name | 1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trideuteriomethyl)pyrimidine-2,4-dione |
| Standard InChI | InChI=1S/C10H14N2O5/c1-5-3-12(10(16)11-9(5)15)8-2-6(14)7(4-13)17-8/h3,6-8,13-14H,2,4H2,1H3,(H,11,15,16)/t6-,7+,8+/m0/s1/i1D3 |
| Standard InChI Key | IQFYYKKMVGJFEH-BXKFBODDSA-N |
Introduction
Chemical Structure and Properties
Thymidine-d3 is a deuterium-labeled form of thymidine, containing three deuterium atoms at the methyl position. This strategic labeling creates a compound that behaves chemically similar to natural thymidine while providing a distinct mass spectral signature.
Molecular Composition and Identification
Thymidine-d3 is precisely identified through several chemical parameters:
| Parameter | Value |
|---|---|
| CAS Number | 74848-84-3 |
| Molecular Formula | C₁₀H₁₁D₃N₂O₅ |
| Molecular Weight | 245.247 g/mol |
| Exact Mass | 245.10900 |
| PSA | 104.55000 |
The compound is officially designated as 1-[(2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trideuteriomethyl)pyrimidine-2,4-dione, reflecting its precise stereochemical configuration .
Nomenclature and Synonyms
Several nomenclature variations exist for Thymidine-d3, which is important for comprehensive literature searches and proper identification:
| Synonym | Chemical Identity |
|---|---|
| [methyl-2H3]thymidine | Primary deuterated position designation |
| Thymidine, Methyl-d3 | Alternate chemical nomenclature |
| D3-Thymidine | Abbreviated form |
| 1-(2-Deoxy-beta-D-ribofuranosyl)-5-methyluracil-d3 | Full structural designation |
| Thymine-2-desoxyriboside-d3 | Alternative naming convention |
These various identifiers reflect the same compound with three deuterium atoms specifically positioned at the methyl group of the thymine moiety .
Structural Characteristics
Molecular Structure
Thymidine-d3 maintains the fundamental structure of thymidine, consisting of a deoxyribose sugar attached to a thymine base. The critical difference lies in the modification of the thymine's methyl group, where the three hydrogen atoms are replaced with deuterium atoms. This replacement creates minimal steric changes while significantly altering the mass spectrometric properties of the molecule .
Stability and Physical Properties
Analytical Applications
Mass Spectrometry Applications
Thymidine-d3 serves as a valuable internal standard in mass spectrometry analyses due to its distinctive isotopic signature. The presence of three deuterium atoms creates a mass shift of +3 atomic mass units compared to natural thymidine, allowing for precise quantification in complex biological samples .
In mass spectrometry applications, Thymidine-d3 demonstrates selective reaction monitoring transitions of 290→244, compared to 287→241 for non-deuterated thymidine. This distinction enables researchers to accurately track and quantify thymidine levels in various biological matrices .
Quantitative Analysis Protocols
Researchers have established robust protocols for utilizing Thymidine-d3 in quantitative analyses. The compound offers exceptional precision and accuracy when used as an internal standard. A representative performance analysis of an assay utilizing Thymidine-d3 as the internal standard revealed:
| QC Level | Theoretical Thymidine Concentration (ng/mL) | Calculated Mean Concentration (ng/mL) | Coefficient of Variation (%) | Relative Error (%) |
|---|---|---|---|---|
| LLOQ | 1 | 0.99 | 19 | -0.9 |
| Low | 3 | 2.81 | 10 | -6.4 |
| Medium | 40 | 47 | 13 | -5.4 |
| High | 450 | 462 | 1.7 | 2.6 |
This data demonstrates the reliability of Thymidine-d3 as an internal standard across a broad concentration range, with acceptable precision and accuracy metrics .
Research Applications
Cell Proliferation Studies
Thymidine and its deuterated analogs have been extensively employed in cell proliferation assays. In these applications, labeled thymidine incorporation into newly synthesized DNA serves as a quantitative measure of cellular proliferation rates .
Research utilizing [³H]-thymidine and similar compounds has investigated critical cellular processes including:
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Vascular smooth muscle cell proliferation in response to 1,25-dihydroxyvitamin D3
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Growth regulation of renal proximal tubular cells
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T-cell activation and proliferation in immunological studies
While these studies frequently employ tritium-labeled thymidine ([³H]-thymidine), the principles and applications remain relevant to deuterium-labeled analogs such as Thymidine-d3 .
Cancer Research Applications
Thymidine-d3 and related compounds have demonstrated particular value in cancer research. Studies have investigated the relationship between endogenous thymidine concentrations and the uptake of fluorinated thymidine analogs in tumor imaging applications .
Researchers developed a liquid chromatography-mass spectrometry (LC-MS) method utilizing Thymidine-d3 as an internal standard to accurately measure thymidine concentrations in tumor samples. This methodology achieved a lower detection limit of 1 ng/mL (4.1 nM), demonstrating excellent precision and reproducibility .
Experimental Methodologies
Mass Spectrometric Analysis Protocols
Advanced analytical techniques have been developed for Thymidine-d3 analysis. A representative protocol includes:
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Instrument: ABSciex 6500 with APCI probe operating in negative ion mode
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Source temperature: 350°C
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Software: Analyst software V1.6.2 (Sciex) for compound optimization
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Data processing: Multiquant software V2.1.1 (Sciex)
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Selective reaction monitoring transitions: 290→244 for Thymidine-d3
This methodology demonstrates the compound's utility in high-precision analytical applications.
Recovery and Matrix Effects
Studies examining recovery of Thymidine-d3 from plasma samples have reported 100% recovery, indicating minimal loss during extraction procedures. This characteristic further supports its value as an internal standard in biological sample analysis .
Biochemical Significance
Role in Nucleic Acid Research
As a deuterated analog of thymidine, Thymidine-d3 maintains the biological significance of its non-deuterated counterpart. Thymidine is a fundamental nucleoside consisting of the base thymine linked to a deoxyribose sugar, and it plays a critical role in DNA synthesis and replication .
The incorporation of deuterium atoms creates minimal structural changes while providing distinctive mass spectrometric properties, making Thymidine-d3 particularly valuable for studying nucleic acid metabolism and dynamics .
Metabolic Studies
The distinct mass of Thymidine-d3 allows researchers to track its metabolic fate separately from endogenous thymidine. This property enables detailed studies of thymidine metabolism, DNA synthesis rates, and cell proliferation dynamics in various physiological and pathological conditions .
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